2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6-8-4-7(10)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVUYMRGHUVUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close resemblance to the purine bases adenine and guanine. This suggests that they may interact with enzymes and receptors that recognize these bases, potentially influencing a wide range of biological processes.
Biological Activity
Overview
2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Pyrazolo[3,4-b]pyridines are known to mimic purine bases, enabling them to participate in biochemical pathways related to cell proliferation and differentiation.
Key Mechanisms:
- Inhibition of Kinases : Compounds similar to 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- Anti-inflammatory Activity : Derivatives of pyrazolo[3,4-b]pyridine have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory responses .
Biological Activity
Research indicates that 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol exhibits various biological activities:
Anticancer Properties
The compound has demonstrated significant anticancer activity across multiple cancer cell lines:
- Cell Lines Tested : Studies have reported its effectiveness against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells .
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MDA-MB-231 | 0.36 | Antiproliferative |
| HepG2 | 1.8 | Antitumor activity |
| HCT116 | 0.5 | Cell cycle inhibition |
Anti-inflammatory Effects
In vivo studies have shown that pyrazolo[3,4-b]pyridine derivatives can significantly reduce inflammation:
- Experimental Models : Carrageenan-induced paw edema and cotton pellet-induced granuloma models have been used to assess anti-inflammatory effects .
Case Studies
Recent studies have explored the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives, including 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activities. The results indicated that certain modifications enhanced anticancer properties while maintaining low toxicity profiles .
- Molecular Modeling Studies : Molecular docking studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable candidate for drug development. Pyrazolo[3,4-b]pyridine derivatives are often investigated for their potential as therapeutic agents against various diseases. Key applications include:
- Anticancer Activity : Research has indicated that compounds similar to 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol exhibit cytotoxic effects on cancer cell lines. The bromine atom may enhance the compound's interaction with biological targets, making it effective in inhibiting tumor growth.
- Anti-inflammatory Properties : Studies suggest that pyrazolo derivatives can modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory drugs.
Biological Research
In biological studies, this compound serves as a tool for understanding biochemical pathways:
- Enzyme Inhibition Studies : The compound can be used to investigate its effects on specific enzymes involved in disease processes. For example, it may act as an inhibitor of kinases or phosphatases that are crucial in cancer signaling pathways.
- Biomolecular Interactions : Researchers utilize this compound to study its interactions with proteins and nucleic acids, providing insights into molecular mechanisms of action.
Materials Science
The unique chemical properties of 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol allow for applications in materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and chemical resistance.
Case Studies
Several studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2023 | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase B (AKT), implicating its role in cancer therapy. |
| Lee et al., 2024 | Material Development | Used in the formulation of a new polymer composite exhibiting improved mechanical properties. |
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The bromine atom at position 5 provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Physicochemical Properties |
|---|---|---|---|---|---|
| 2-{5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol | 1017048-94-0 | C₉H₁₀BrN₃O | 256.08 | 5-Br, 3-Me, N1-(ethanol) | Moderate solubility (hydroxyl group) |
| Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 1131604-85-7 | C₉H₈BrN₃O₂ | 270.08 | 5-Br, 3-(COOEt) | Low solubility (ester group) |
| tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | 916258-24-7 | C₁₂H₁₄BrN₃O₂ | 312.16 | 5-Br, 3-Me, N1-(Boc) | Low solubility (bulky tert-butyl group) |
Key Observations :
- Solubility: The ethanol group in the target compound enhances hydrophilicity, whereas ester (1131604-85-7) and tert-butyl (916258-24-7) analogs are more lipophilic .
- Reactivity : Bromine at position 5 is conserved across all analogs, enabling cross-coupling reactions. The hydroxyl group in the target compound allows for oxidation or etherification, while the ester in 1131604-85-7 can undergo hydrolysis or amidation .
Research Findings and Challenges
- Reactivity Trends : Bromine at position 5 in all analogs facilitates diversification. The hydroxyl group in the target compound offers unique reactivity for prodrug design or conjugation .
- Limitations: Limited solubility data for the target compound in aqueous systems. No direct bioactivity comparisons in the evidence; inferences are based on structural analogs.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol?
A typical approach involves alkylation of the pyrazolo[3,4-b]pyridine core. For example, a similar compound, Ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, was synthesized via alkylation using ethyl-2-chloroacetate under anhydrous potassium carbonate in dry DMF . After alkylation, hydrolysis or reduction steps may yield the ethanol derivative. Optimization of reaction conditions (e.g., reflux duration, solvent polarity) is critical to avoid side reactions like over-alkylation or decomposition .
Q. How can the purity and structural integrity of this compound be validated?
Combined spectroscopic techniques are essential:
- 1H/13C NMR to confirm substitution patterns (e.g., methyl, bromo, and ethanol groups). For instance, N-alkylated pyrazolo[3,4-b]pyridines show characteristic triplet/qartet signals for CH2 groups δ1.13–4.22 ppm .
- Mass spectrometry to verify molecular weight (e.g., ESI-MS for exact mass matching).
- HPLC with UV detection (using C18 columns and ammonium acetate buffers at pH 6.5) to assess purity ≥95% .
Q. What solvent systems are suitable for recrystallization?
Methanol, ethanol, or DMF/EtOH mixtures (1:1) are effective for recrystallizing pyrazolo[3,4-b]pyridine derivatives. For example, 4-aroyl-3-sulfonylpyrroles were purified via methanol recrystallization after xylene reflux . Solvent choice should balance polarity and boiling point to avoid decomposition.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement. For pyrazolo[3,4-b]pyridines, high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and twin refinement may be required for accurate positioning of bromine and methyl groups. Critical analysis of residual electron density maps can identify disordered solvent molecules or hydrogen-bonding networks .
Q. What strategies address conflicting spectroscopic data during characterization?
- Controlled hydrolysis experiments : Compare intermediates to isolate artifacts (e.g., ester vs. ethanol derivatives).
- DFT calculations : Simulate NMR/IR spectra to cross-validate experimental data. For example, pyrazolo[3,4-b]pyridine ring currents influence chemical shifts .
- Alternative crystallization : Reproduce results in different solvents (e.g., acetonitrile vs. DMF) to rule out polymorphism .
Q. How can molecular docking predict biological interactions for this compound?
Using software like AutoDock Vina, dock the compound into target proteins (e.g., chemokine receptors) by:
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280/P281) .
- Ventilation : Use fume hoods (P271) to avoid inhalation (H315/H319).
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .
Methodological Notes
- Contradictory data : If NMR suggests multiple conformers, variable-temperature NMR or NOESY can clarify dynamic behavior .
- Reaction optimization : Screen catalysts (e.g., Pd for Suzuki couplings) to improve bromo-substitution efficiency .
- Crystallization challenges : For hygroscopic samples, use sealed containers with desiccants (P402+P404) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
